molecular formula C23H24N4O2 B2673660 [1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946323-71-3

[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2673660
CAS No.: 946323-71-3
M. Wt: 388.471
InChI Key: BKLADXLALYXMEB-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a methoxy group, a pyrimidine ring, and a piperazine ring. These components are common in many pharmaceuticals and could suggest a variety of potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group would provide a rigid, planar structure, while the piperazine ring would introduce a flexible, rotatable element. The methoxy group and the methyl group on the pyrimidine ring would likely influence the compound’s polarity and potential for hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

G Protein-Coupled Receptor Antagonists

Research in bioorganic and medicinal chemistry has led to the discovery of potent antagonists for G protein-coupled receptors, such as NPBWR1 (GPR7), showcasing the compound's potential in modulating receptor activities with implications for treating related disorders (Romero et al., 2012).

Molecular Interaction Studies

Studies on molecular interaction, particularly with the CB1 cannabinoid receptor, have demonstrated the utility of similar compounds in elucidating the pharmacophore models for CB1 receptor ligands. This research aids in understanding the binding interactions and potential antagonist activities of these compounds (Shim et al., 2002).

Antimicrobial Activity

Novel triazole analogues of piperazine, with chemical structures related to the compound , have shown significant antibacterial activity against human pathogenic bacteria, indicating potential for the development of new antimicrobial agents (Nagaraj et al., 2018).

Antimicrobial and Antifungal Agents

Synthesis and evaluation of new pyridine derivatives, including those structurally related to the mentioned compound, have revealed variable and modest antimicrobial and antifungal activities. These findings contribute to the search for new therapeutic agents in treating infections (Patel et al., 2011).

Antioxidant Properties

Research into novel benzoxazine derivatives possessing anti-stress oxidative properties showcases the potential therapeutic applications of compounds with similar structures in managing oxidative stress and related conditions (Largeron & Fleury, 1998).

Bacterial Persister Eradication

Studies have identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This research opens avenues for combating antibiotic resistance and treating persistent infections (Kim et al., 2011).

Tubulin Polymerization Inhibition

A series of compounds derived from tricyclic heterocycles, including phenoxazine and phenothiazine, have been shown to inhibit tubulin polymerization, indicating potential as anticancer agents by inducing G2/M phase cell cycle arrest (Prinz et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in pharmaceuticals .

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-24-21(16-22(25-17)29-2)26-12-14-27(15-13-26)23(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLADXLALYXMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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